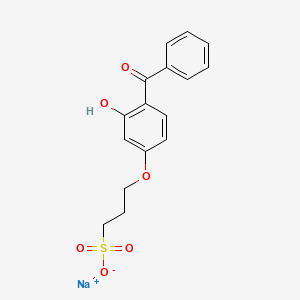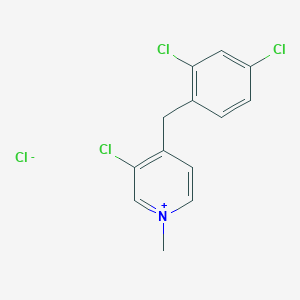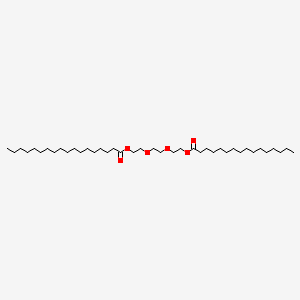
2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl stearate is an ester compound formed from the reaction of stearic acid and a polyethylene glycol derivative. This compound is known for its surfactant properties and is commonly used in various industrial and cosmetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl stearate typically involves the esterification of stearic acid with a polyethylene glycol derivative. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to a temperature of around 150-200°C to facilitate the esterification process. The product is then purified through distillation or recrystallization to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where stearic acid and the polyethylene glycol derivative are mixed in the presence of a catalyst. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product. The final product is then subjected to quality control tests to ensure it meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl stearate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield stearic acid and the polyethylene glycol derivative.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester group into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Stearic acid and polyethylene glycol derivative.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Scientific Research Applications
2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl stearate has various applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the formulation of cell culture media and other biological assays.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Used in the production of cosmetics, personal care products, and lubricants.
Mechanism of Action
The mechanism of action of 2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl stearate involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and dispersion of hydrophobic substances. This property is particularly useful in drug delivery systems, where it helps to solubilize hydrophobic drugs and enhance their absorption in the body .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl palmitate
- 2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl oleate
- 2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl linoleate
Uniqueness
2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl stearate is unique due to its specific combination of stearic acid and polyethylene glycol derivative, which imparts distinct surfactant properties. This makes it particularly effective in applications requiring the solubilization and dispersion of hydrophobic substances .
Properties
CAS No. |
78101-25-4 |
|---|---|
Molecular Formula |
C40H78O6 |
Molecular Weight |
655.0 g/mol |
IUPAC Name |
2-[2-(2-hexadecanoyloxyethoxy)ethoxy]ethyl octadecanoate |
InChI |
InChI=1S/C40H78O6/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(42)46-38-36-44-34-33-43-35-37-45-39(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 |
InChI Key |
GLAJMFARNFZCGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


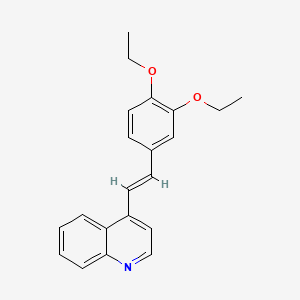

![2-[(Carboxymethyl)thio]-4,5-dimethoxybenzoic acid](/img/structure/B12665386.png)
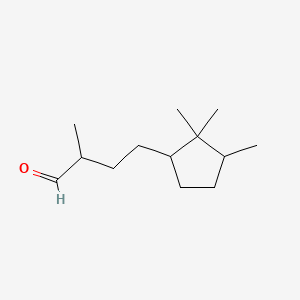
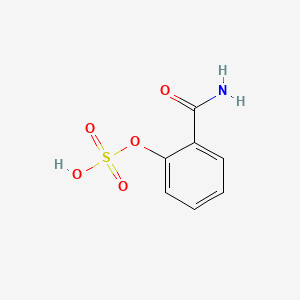


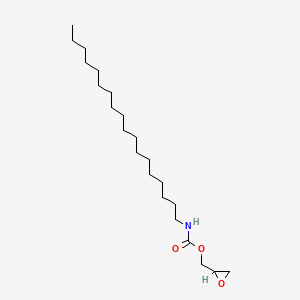
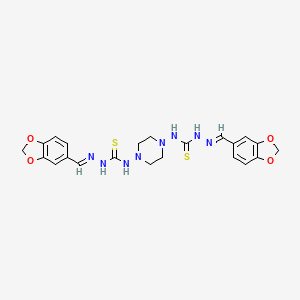
![2,3-Bis[(1-oxooctyl)oxy]propyl palmitate](/img/structure/B12665425.png)
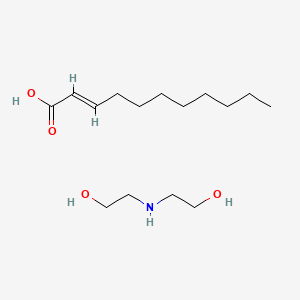
![[1-(1-Ethoxyethoxy)ethyl]benzene](/img/structure/B12665453.png)
